![molecular formula C18H17ClN2O2S B2760901 {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol CAS No. 477713-19-2](/img/structure/B2760901.png)
{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is a core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
1° benzylic halides typically react via an SN2 pathway, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .Physical And Chemical Properties Analysis
The molecular formula of 1-(4-Chlorobenzyl)piperazine is C11H15ClN2 and its molecular weight is 210.705 g/mol .科学研究应用
CBIS has been studied for its potential use in a variety of scientific applications. It has been studied for its potential use in drug discovery, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use in biochemical and physiological research, as it has been shown to have an effect on the expression of certain genes and proteins. Additionally, it has been studied for its potential use in laboratory experiments, as it has been shown to have an effect on certain biochemical processes.
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of bonds during the formation of the imidazole . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with their targets and the resulting changes in function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
实验室实验的优点和局限性
The use of CBIS in laboratory experiments has several advantages. It is relatively easy to synthesize, is relatively inexpensive, and has a wide range of potential applications. However, there are also some limitations to its use. It is not yet fully understood how it works, and it is not yet known how it interacts with other molecules in the cell. Additionally, it is not yet known what the long-term effects of its use may be.
未来方向
The potential future directions for CBIS include further research into its mechanism of action, as well as research into its potential applications in drug discovery, biochemical and physiological research, and laboratory experiments. Additionally, further research into its potential long-term effects is needed. Additionally, research into its potential interactions with other molecules in the cell is needed, as well as research into its potential use in other applications.
合成方法
CBIS can be synthesized through a two-step process. The first step involves the condensation of 4-chlorobenzyl bromide and 1-benzyl-2-aminomethyl-1H-imidazole in the presence of a base. The second step involves the oxidation of the resulting intermediate with sulfinyl chloride. This method has been successfully used to synthesize CBIS in a laboratory setting.
安全和危害
属性
IUPAC Name |
[3-benzyl-2-[(4-chlorophenyl)methylsulfinyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-8-6-15(7-9-16)13-24(23)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSONNXUTXSQACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2S(=O)CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)
![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)

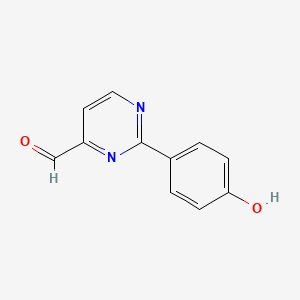
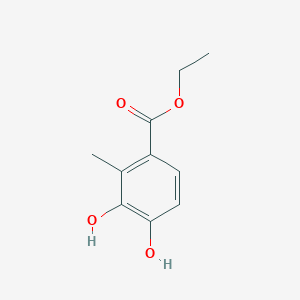


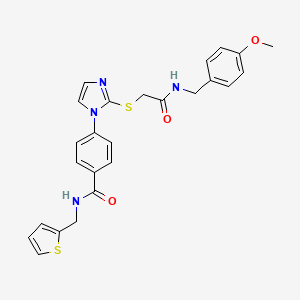
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)


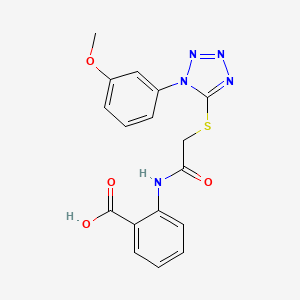
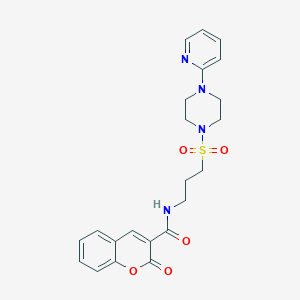
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)
